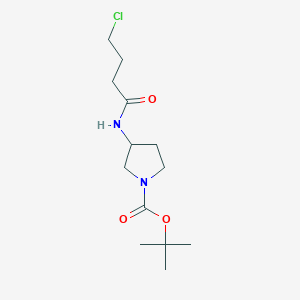
Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23ClN2O3 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylate group and a chlorobutanamido group .科学的研究の応用
Enantioselective Synthesis and Cyclization
John Y. L. Chung et al. (2005) reported a practical asymmetric synthesis approach utilizing a nitrile anion cyclization strategy. This method efficiently synthesizes N-tert-butyl disubstituted pyrrolidines, highlighting a five-step chromatography-free synthesis that results in high yield and enantiomeric excess. The study exemplifies the compound's use in generating chiral pyrrolidine derivatives, which are valuable in pharmaceutical synthesis (Chung et al., 2005).
Coupling Reactions
D. Wustrow and L. Wise (1991) demonstrated the compound's role in palladium-catalyzed coupling reactions with arylboronic acids. This process produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its utility in constructing complex organic molecules (Wustrow & Wise, 1991).
Metabolic Studies
C. Prakash et al. (2008) explored the metabolism of a structurally related compound, demonstrating its oxidative pathways mediated by CYP enzymes. This research contributes to understanding the metabolic fate of such compounds in drug development, albeit it directly involves drug metabolism rather than the specific applications of Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate (Prakash et al., 2008).
Synthesis of Pyrrole Derivatives
A. Herath and N. Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which underlines the compound's significance in synthesizing highly functionalized pyrrole derivatives in a single continuous process. This research highlights the efficiency and versatility of using tert-butyl esters in organic synthesis (Herath & Cosford, 2010).
Anti-inflammatory Activities
H. Ikuta et al. (1987) synthesized and evaluated a series of pyrrolidin-2-ones, including compounds structurally related to this compound, as anti-inflammatory agents. This study provides insights into the potential pharmacological applications of pyrrolidine derivatives, suggesting their utility in developing new therapeutic agents (Ikuta et al., 1987).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(4-chlorobutanoylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-6-10(9-16)15-11(17)5-4-7-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBQVSUSMRAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
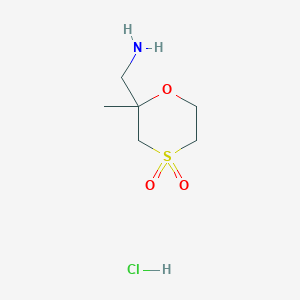
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
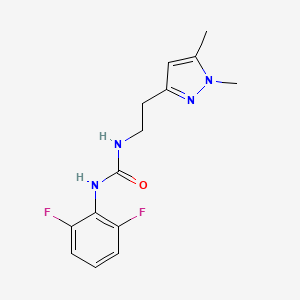
![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)
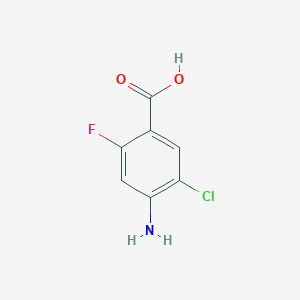
![4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2711691.png)
![N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2711692.png)
![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)
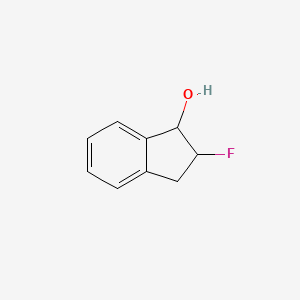
![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)
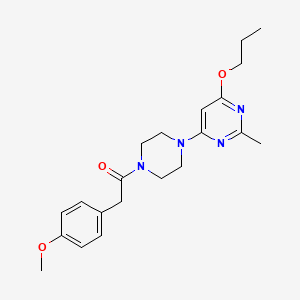
![1-[3-(cyclohexanesulfonyl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2711701.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)
